molecular formula C7H10N2S B1588877 5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶 CAS No. 259809-24-0

5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶

货号 B1588877
CAS 编号: 259809-24-0
分子量: 154.24 g/mol
InChI 键: JSYKQYFGEPJWQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is a light orange to yellow to green powder or crystal .


Synthesis Analysis

The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves the reaction of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a trihalogenoacetyl halide in the presence of a base, followed by hydrolysis .


Molecular Structure Analysis

The molecular formula of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is C7H10N2S . The molecular weight is 154.24 .


Chemical Reactions Analysis

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics. It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .


Physical And Chemical Properties Analysis

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a solid at 20 degrees Celsius .

科学研究应用

抗凝血性能

5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶已被研究作为口服抗凝血剂的潜在药物。它显示出强效的抗因子Xa(fXa)活性,并能延长凝血酶原时间,在大鼠中具有中等的生物利用度。X射线晶体分析揭示了其与特定亚位点的结合方式,有助于其抗凝血性能(Haginoya et al., 2004)

GABAA受体研究

对5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶的类似物,如Thio-THIP,进行的研究表明其在体内对脊髓GABAA受体具有激动剂作用,对大脑GABAA受体的亲和力较低。这突显了其在研究GABAA受体药理学方面的潜力(Brehm et al., 1997)

吡啶基杂环化合物的合成

合成新的吡啶并[4',3':4,5]噻吩[2,3-d]嘧啶和相关杂环化合物的努力利用了5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶作为起始物质。这项研究为开发在各个领域中具有潜在应用的新化合物开辟了途径,包括药物化学(El-Kashef et al., 2010)

P2X7受体拮抗剂

对基于4-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶的P2X7受体拮抗剂的研究表明它们的效力和选择性。这些与5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶相关的化合物具有适合潜在治疗应用的理化性质(Letavic et al., 2017)

抗真菌剂研究

包括5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶在内的一系列新化合物显示出有希望的抗真菌活性。这些化合物已针对白念珠菌进行评估,并与现有抗真菌剂进行比较,表明有进一步优化和开发为抗真菌疗法的潜力(Sangshetti et al., 2014)

氨基噻唑衍生物的合成

合成氨基噻唑衍生物的研究,包括如4,5,6,7-四氢噻唑并[5,4-b]吡啶等双环衍生物,展示了这些化合物在药物化学中的多功能性和潜在应用(Uchikawa et al., 1994)

改进的合成方法

已开发出用于制备四氢噻唑并[5,4-c]吡啶-2-羧酸锂盐的创新方法,为生产噻唑吡啶和四氢噻唑吡啶衍生物提供了高效途径。这些方法有助于这些化合物合成的进展(Haginoya et al., 2004)

安全和危害

The safety data sheet for 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine indicates that it may be harmful if swallowed and may cause respiratory irritation. It may also cause skin and eye irritation .

未来方向

As a research chemical, 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has potential applications in the development of new pharmaceuticals. Its use in the synthesis of antithrombotics and FXa inhibitors suggests potential applications in the treatment of thrombotic diseases .

属性

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYKQYFGEPJWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458139
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

CAS RN

259809-24-0
Record name 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thiazolo[5,4-c]pyridine (1.61 g) was dissolved in N,N-dimethylformamide (50 ml), and to the solution methyl iodide (1.50 ml) was added, the resultant mixture was stirred at 80° C. for 4 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in methanol (100 ml), sodium borohydride (1.53 g) was added, and the resultant mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous solution of potassium carbonate and ether were added to the residue to separate an organic layer. The organic layer was dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=25:1) to obtain the title compound (1.28 g) as a pale yellow oil.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (10.00 g) was dissolved in a mixture of sulfuric acid (25 mL), hypophosphorous acid (50%, 13 mL), and water (100 mL) at 15 to 18° C., to thereby give an orange solution. To the solution was added dropwise a solution of sodium nitrite (8.15 g) in water (30 mL) at −2 to 3° C. over 30 minutes. After the resultant mixture was stirred at 0 to 10° C. for 2.5 hours, 8N aqueous potassium hydroxide (130 mL) was added dropwise thereto, and the pH was found to be 12.6. The precipitated potassium sulfate was filtered off, and was washed with ethyl acetate (200 mL). The aqueous layer was separated from the filtrate, and was further extracted with ethyl acetate twice (200 mL×2). The organic layers were combined, and the combined organic layer was dried over sodium sulfate anhydrate (30.00 g). After any insoluble material was filtered off and washed with ethyl acetate (100 mL), the filtrate was concentrated under reduced pressure, to thereby give 6.15 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 2
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 3
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 5
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Reactant of Route 6
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Citations

For This Compound
88
Citations
N Haginoya, S Kobayashi, S Komoriya… - Journal of medicinal …, 2004 - ACS Publications
Our exploratory study was based on the concept that a non-amidine factor Xa (fXa) inhibitor is suitable for an orally available anticoagulant. We synthesized and evaluated a series of N-(…
Number of citations: 69 pubs.acs.org
T Nagata, T Yoshino, N Haginoya, K Yoshikawa… - Bioorganic & medicinal …, 2009 - Elsevier
In the early 1990’s, we reported on the low-molecular selective fXa inhibitor DX-9065a having two amidino groups. However, it had poor oral bioavailability due to its strong basic …
Number of citations: 51 www.sciencedirect.com
N Haginoya, S Kobayashi, S Komoriya… - Bioorganic & medicinal …, 2004 - Elsevier
In our investigation of factor Xa inhibitors, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines 3a–i were synthesized. In …
Number of citations: 20 www.sciencedirect.com
T Nagata, T Yoshino, N Haginoya, K Yoshikawa… - Bioorganic & medicinal …, 2007 - Elsevier
This paper describes the synthesis of orally available potent fXa inhibitors 2 and 3 by modification of the piperazine part of lead compound 1. Carbonyl derivative 3 showed potent fXa …
Number of citations: 35 www.sciencedirect.com
C Alluri, GVR Sharma - European Journal of Mass …, 2023 - journals.sagepub.com
Edoxaban is an anti-coagulant medication and a director factor Xa inhibitor. A novel reverse phase liquid chromatography–mass spectrometry compatible method developed for …
Number of citations: 3 journals.sagepub.com
X Chen, X Huan, Q Liu, Y Wang, Q He, C Tan… - European journal of …, 2018 - Elsevier
The nuclear protein poly(ADP-ribose) polymerases-1/2 (PARP-1/2) are involved in DNA repair damaged by endogenous or exogenous process. And PARP-1/2 inhibitors have been …
Number of citations: 43 www.sciencedirect.com
T Rathinasabapathy, KM Palatini Jackson, Y Thor… - Journal of …, 2017 - hindawi.com
Background. Glucocorticoid excess has been linked to clinical observations associated with the pathophysiology of metabolic syndrome. The intracellular glucocorticoid levels are …
Number of citations: 4 www.hindawi.com
G Escolar, M Diaz-Ricart - Drugs of the Future, 2009 - access.portico.org
Deep vein thrombosis and related complications are important contributors to mortality and morbidity and represent a major public health concern. New orally active small molecules …
Number of citations: 7 access.portico.org
F Li, Q Zhu, Y Zhang, Y Feng, Y Leng… - Bioorganic & medicinal …, 2010 - Elsevier
A series of N-thiazole substituted arylacetamides were designed on the basis of metabolic mechanism of the aminothiazole fragment as glucokinase (GK) activators for the treatment of …
Number of citations: 46 www.sciencedirect.com
N Imanishi, K Iwaoka, H Koshio, S Nagashima… - Bioorganic & medicinal …, 2003 - Elsevier
The syntheses and biological evaluation of a series of novel indeno[1,2-d]thiazole derivatives are described. Several groups reported 5-HT 3 receptor agonists which were mainly …
Number of citations: 19 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。